molecular formula C18H14BrNO2 B577824 Benzyl (4-bromonaphthalen-1-yl)carbamate CAS No. 1215206-51-1

Benzyl (4-bromonaphthalen-1-yl)carbamate

Cat. No.: B577824
CAS No.: 1215206-51-1
M. Wt: 356.219
InChI Key: YTEZGWHQCCNKET-UHFFFAOYSA-N
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Description

Benzyl (4-bromonaphthalen-1-yl)carbamate is a useful research compound. Its molecular formula is C18H14BrNO2 and its molecular weight is 356.219. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzyl (4-bromonaphthalen-1-yl)carbamate, also known as 1-(Cbz-Amino)-4-bromonaphthalene, is a compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .

Mode of Action

The compound interacts with its targets through a process known as carbamate protection . This process involves the reaction of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid and requires some base . This results in the formation of a less reactive carbamate group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving amines . The formation of the carbamate group can alter the reactivity of the amine, potentially affecting its participation in various biochemical reactions . The downstream effects of this can vary widely depending on the specific amine and its role in the organism’s biochemistry .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and stability . For instance, the compound’s relatively high molecular weight (356.22 g/mol ) could potentially impact its absorption and distribution .

Result of Action

The primary result of the action of this compound is the protection of amines . By forming a carbamate group, the compound reduces the reactivity of the amine . This can have various molecular and cellular effects, depending on the specific amine and its role in the organism’s biochemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . Additionally, factors such as temperature and the presence of other chemicals can also impact the compound’s action .

Properties

IUPAC Name

benzyl N-(4-bromonaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-16-10-11-17(15-9-5-4-8-14(15)16)20-18(21)22-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEZGWHQCCNKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681984
Record name Benzyl (4-bromonaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-51-1
Record name Benzyl (4-bromonaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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